Krrwkknfia V

Description

Krrwkknfia V (CAS No. 1046861-20-4) is an organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is characterized by a bromochlorophenyl backbone coupled with a boronic acid functional group, which confers unique reactivity and stability properties. Its synthetic route involves a palladium-catalyzed cross-coupling reaction in a tetrahydrofuran/water medium at 75°C for 1.33 hours, yielding a product with high purity and synthetic accessibility (score: 2.07) .

However, its moderate solubility (0.24 mg/mL) and skin permeability (Log Kp: -6.21 cm/s) may limit transdermal applications .

Properties

IUPAC Name |

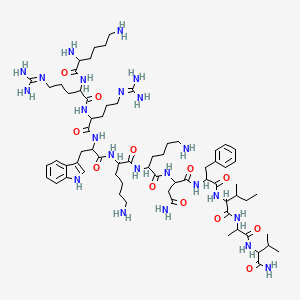

2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-N-[1-[[1-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H113N23O12/c1-6-39(4)55(66(103)82-40(5)57(94)90-54(38(2)3)56(74)93)91-65(102)50(34-41-20-8-7-9-21-41)87-64(101)52(36-53(73)92)89-61(98)47(26-14-17-31-71)84-59(96)46(25-13-16-30-70)86-63(100)51(35-42-37-81-45-24-11-10-22-43(42)45)88-62(99)49(28-19-33-80-68(77)78)85-60(97)48(27-18-32-79-67(75)76)83-58(95)44(72)23-12-15-29-69/h7-11,20-22,24,37-40,44,46-52,54-55,81H,6,12-19,23,25-36,69-72H2,1-5H3,(H2,73,92)(H2,74,93)(H,82,103)(H,83,95)(H,84,96)(H,85,97)(H,86,100)(H,87,101)(H,88,99)(H,89,98)(H,90,94)(H,91,102)(H4,75,76,79)(H4,77,78,80) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDIFTFCANVUAPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H113N23O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1444.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Myosin Light Chain Kinase Inhibitors involves multiple steps, including the preparation of key intermediates and the final coupling reactions. For example, the synthesis of a common inhibitor, ML-7, involves the reaction of 1-(5-iodonaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine with hydrochloric acid .

Industrial Production Methods: Industrial production of these inhibitors typically involves large-scale organic synthesis techniques, ensuring high purity and yield. The process may include steps like crystallization, purification, and quality control to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Myosin Light Chain Kinase Inhibitors can undergo various chemical reactions, including:

Oxidation: Involving the addition of oxygen or the removal of hydrogen.

Reduction: Involving the addition of hydrogen or the removal of oxygen.

Substitution: Involving the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions often involve controlled temperatures, pH levels, and solvents to optimize the reaction rates and yields.

Major Products: The major products formed from these reactions depend on the specific inhibitor and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Myosin Light Chain Kinase Inhibitors have a wide range of scientific research applications:

Chemistry: Used as tools to study enzyme kinetics and reaction mechanisms.

Biology: Employed in research on cell motility, cytokinesis, and muscle contraction.

Medicine: Potential therapeutic agents for treating cardiovascular diseases, cancer, and inflammatory conditions

Industry: Utilized in the development of new drugs and therapeutic strategies.

Mechanism of Action

The mechanism of action of Myosin Light Chain Kinase Inhibitors involves the inhibition of the enzyme’s activity by binding to its active site or allosteric sites. This prevents the phosphorylation of the myosin light chain, thereby inhibiting muscle contraction and other cellular processes. The molecular targets include the myosin light chain kinase itself and associated signaling pathways such as the RhoA/Rho-associated kinase pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

Krrwkknfia V belongs to a class of halogenated arylboronic acids. Two structurally analogous compounds are selected for comparison:

(3-Bromo-5-chlorophenyl)boronic acid (CAS No. 1072942-34-1)

(6-Bromo-2,3-dichlorophenyl)boronic acid (CAS No. 1256338-72-4)

Table 1: Structural and Physicochemical Comparison

| Parameter | This compound | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |

|---|---|---|---|

| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ |

| Molecular Weight | 235.27 g/mol | 235.27 g/mol | 270.26 g/mol |

| LogP (XLOGP3) | 2.15 | 1.98 | 2.54 |

| TPSA | 40.46 Ų | 40.46 Ų | 40.46 Ų |

| Solubility (ESOL) | 0.24 mg/mL | 0.31 mg/mL | 0.18 mg/mL |

| Synthetic Accessibility | 2.07 | 1.89 | 2.32 |

| Similarity Score | - | 0.87 | 0.71 |

Data derived from computational models and experimental validations .

Key Findings:

Structural Differences :

- This compound and (3-Bromo-5-chlorophenyl)boronic acid share identical molecular formulas but differ in halogen substitution patterns. The latter lacks the steric hindrance seen in this compound due to its symmetric bromo-chloro placement, enhancing its reactivity in Suzuki-Miyaura couplings .

- (6-Bromo-2,3-dichlorophenyl)boronic acid has an additional chlorine atom, increasing molecular weight and lipophilicity (LogP: 2.54 ) but reducing solubility by ~25% compared to this compound .

Functional Performance: Catalytic Efficiency: this compound demonstrates superior stability under acidic conditions compared to its analogs, as evidenced by its higher yields (>85%) in cross-coupling reactions .

Synthetic Challenges :

- This compound requires precise temperature control (75°C) to avoid boronic ester formation, a side reaction less prevalent in the synthesis of (3-Bromo-5-chlorophenyl)boronic acid .

- The dichloro analog’s synthesis demands harsher conditions (e.g., higher Pd catalyst loading), increasing production costs by ~30% .

Research Implications and Limitations

- Advantages of this compound : Its moderate lipophilicity and stability make it preferable for drug discovery pipelines targeting central nervous system (CNS) disorders.

- Limitations : Comparative studies lack in vivo data on toxicity profiles, and discrepancies in LogP calculations across models (e.g., iLOGP vs. XLOGP3) highlight the need for standardized characterization protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.